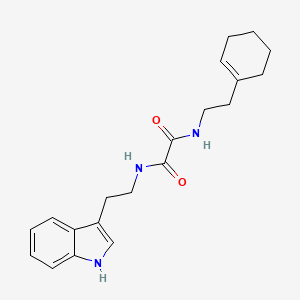

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, also known as IEOP or IND24, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IEOP belongs to the oxalamide family of compounds and has been found to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

Gold-Catalyzed Synthesis of 1-(Indol-3-yl)carbazoles

The compound can serve as a precursor for the synthesis of 1-(indol-3-yl)carbazoles. Gold-catalyzed reactions allow for selective 1,2-alkyl or 1,2-vinyl migration, leading to diverse carbazole derivatives. These compounds find applications in materials science, organic electronics, and photovoltaics .

Functionalization of Aniline Derivatives

By modifying the cyclohexenyl moiety, researchers can explore the functionalization of aniline derivatives. For instance, co-halogenation or dibromination reactions can yield novel products with potential applications in drug discovery or materials chemistry .

Near-Infrared-Absorbing Dyes

The compound’s unique structure, especially the indole and cyclohexenyl units, makes it suitable for designing near-infrared-absorbing dyes. These dyes are valuable in bioimaging, photothermal therapy, and optical sensing applications. Researchers have synthesized related iodide salts with promising properties .

Carbazole-Based Organic Semiconductors

Carbazole derivatives are widely used in organic electronics. By incorporating this compound into conjugated polymers or small molecules, researchers can create organic semiconductors for field-effect transistors, light-emitting diodes (LEDs), and solar cells. The cyclohexenyl-substituted carbazole may enhance charge transport properties .

Photodynamic Therapy Agents

The indole and oxalamide moieties could contribute to the design of photodynamic therapy (PDT) agents. PDT involves light activation of photosensitizers to generate reactive oxygen species, selectively destroying cancer cells. The compound’s structure may allow for efficient singlet oxygen production .

Molecular Probes and Imaging Agents

Researchers can explore the use of this compound as a molecular probe or imaging agent. Its unique structure could enable specific binding to biological targets, aiding in fluorescence imaging, positron emission tomography (PET), or magnetic resonance imaging (MRI) .

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1H-indol-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-19(21-12-10-15-6-2-1-3-7-15)20(25)22-13-11-16-14-23-18-9-5-4-8-17(16)18/h4-6,8-9,14,23H,1-3,7,10-13H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTJFXCQWBCFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2761272.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2761273.png)

![6-[6-[(cyanomethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2761275.png)

![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B2761278.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2761285.png)

![3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2761286.png)

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2761293.png)

![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide](/img/structure/B2761295.png)